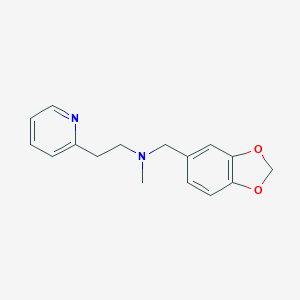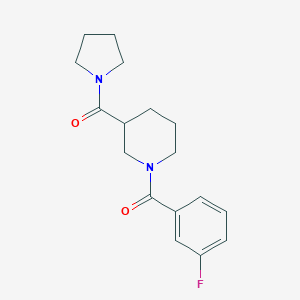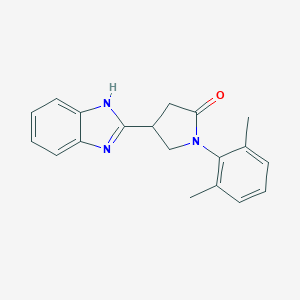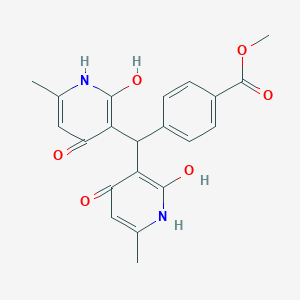![molecular formula C17H23N3O2 B368113 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one CAS No. 890640-94-5](/img/structure/B368113.png)
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one” is a compound that belongs to the benzimidazole class . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of benzimidazole compounds is significant in determining their properties and functions. Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides, which allows it to easily interact with the biopolymers of living systems .
Chemical Reactions Analysis
Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
科学的研究の応用
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .
Anticancer Activity
Benzimidazole compounds have been found to elicit antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cell line . Their anticancer activity is often comparable to, or even more potent than, standard drugs such as 5-fluorouracil .
Antiviral Activity
Some benzimidazole derivatives have been reported to possess antiviral properties . They can interfere with the replication of viruses, making them potential candidates for antiviral drug development .
Antidiabetic Activity
Benzimidazoles have been explored as potential antidiabetic agents . They can act as potent inhibitors of various enzymes involved in glucose metabolism, thereby helping to control blood sugar levels .
Antiparasitic Activity
Compounds containing benzimidazole moiety such as thiabendazole, parbendazole, mebendazole, albendazole, cambendazole and flubendazole have been reported for their antihelminthic activity . They can interfere with the energy metabolism of parasites, leading to their death .
Neurological Applications
Benzimidazoles have been used in neurology for the treatment of various neurological disorders . They can modulate the activity of various neurotransmitters, thereby influencing brain function .
Ophthalmological Applications
In the field of ophthalmology, benzimidazoles have been used for the treatment of various eye conditions . They can influence intraocular pressure and other ocular parameters .
作用機序
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have shown promising applications in biological and clinical studies . They have been used in targeted cancer therapy and as corrosion inhibitors . The specific targets would depend on the substitution pattern around the nucleus .
Mode of Action
For instance, in anticancer applications, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . In the case of corrosion inhibition, the inhibitory action depends on the concentration of the compound, double-layer capacitance, and resistance to charge transfer .
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown a wide range of biological activities, including anticancer and corrosion inhibition .
Action Environment
It is known that the environment can significantly impact the effectiveness of benzimidazole derivatives .
将来の方向性
Benzimidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The future directions in this field could involve the design and synthesis of new benzimidazole-based compounds with enhanced properties and activities. The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various conditions .
特性
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJSFUINFHYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(3-methylphenoxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B368068.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)

![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)


![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)